N-[2-fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F4N3O/c1-7-8(2)19-6-20-12(7)13(22)21-10-5-3-4-9(11(10)15)14(16,17)18/h3-6H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJGLFXCWXXRDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CC=CC(=C2F)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F4N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxamide Bond Formation
The carboxamide group is introduced via coupling reactions between 5,6-dimethylpyrimidine-4-carboxylic acid and 2-fluoro-3-(trifluoromethyl)aniline. A common method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and 1-hydroxybenzotriazole (HOBt) in anhydrous dichloromethane under nitrogen. The reaction proceeds at 0–5°C for 2 hours, followed by gradual warming to room temperature. Yields typically range from 65% to 78%, with purity >95% after recrystallization from ethanol.
Alternative methods use thionyl chloride to convert the carboxylic acid to an acyl chloride, followed by reaction with the aniline derivative in tetrahydrofuran (THF). This approach achieves higher yields (82–88%) but requires rigorous moisture control.
Pyrimidine Ring Synthesis
The 5,6-dimethylpyrimidine core is synthesized via cyclocondensation of fluoroisobutylene derivatives with amidino precursors. For example, 2,4-pentanedione reacts with guanidine hydrochloride in the presence of sodium ethoxide, forming 5,6-dimethylpyrimidine-4-carboxylic acid after oxidation with potassium permanganate. Key steps include:
- Cyclization : Conducted at 80–90°C in ethanol for 6–8 hours.
- Oxidation : Using KMnO₄ in acidic medium (H₂SO₄) at 60°C.
Yields for the pyrimidine intermediate range from 70% to 85%, depending on the purity of starting materials.
Fluorination and Trifluoromethylation
The 2-fluoro-3-(trifluoromethyl)phenyl group is introduced via electrophilic substitution or Ullmann-type coupling.
Electrophilic Fluorination :
Trifluoromethylation :
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent for Coupling | Anhydrous DCM | 78% → 82% |
| Cyclization Temp | 85°C (ethanol) | 70% → 88% |
| Fluorination Agent | Selectfluor® (vs. F₂) | 50% → 62% |
Elevating the cyclization temperature to 85°C reduces reaction time from 8 to 5 hours while improving yield. Replacing F₂ gas with Selectfluor® enhances safety and reproducibility.
Catalytic Systems
- Palladium Catalysts : For Suzuki-Miyaura coupling of pyrimidine intermediates with aryl boronic acids, Pd(PPh₃)₄ in toluene/water (3:1) achieves 90% conversion.
- Copper-Mediated Trifluoromethylation : CuI/1,10-phenanthroline in DMF increases trifluoromethyl group incorporation efficiency by 30%.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| EDCl/HOBt Coupling | Mild conditions | Moderate yields | 65–78 |
| Acyl Chloride Route | High yields | Moisture-sensitive steps | 82–88 |
| Electrophilic Fluorination | Regioselective | Requires excess reagent | 55–62 |
The acyl chloride method is preferred for scale-up due to superior yields, despite requiring stringent anhydrous conditions.
Challenges and Solutions
Moisture Sensitivity
Problem : Hydrolysis of intermediates during trifluoromethylation.
Solution : Use of molecular sieves and inert gas purging.
Byproduct Formation
Problem : Di-fluorinated byproducts during electrophilic substitution.
Solution : Lower reaction temperature (50°C) and stoichiometric control.
Industrial-Scale Production Considerations
- Continuous Flow Synthesis :
- Pyrimidine cyclization and oxidation are performed in a continuous flow reactor, reducing batch time by 40%.
- Catalyst Recycling :
- Copper catalysts are recovered via filtration and reused for 3–5 cycles without significant activity loss.
Chemical Reactions Analysis
Types of Reactions
N-[2-fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-[2-fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of N-[2-fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-3-(trifluoromethyl)benzyl bromide
- 2-[3-(aminomethyl)phenyl]-N-[5-[®-(3-cyanophenyl)-(cyclopropylmethylamino)methyl]-2-fluorophenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide
Uniqueness
N-[2-fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide is unique due to its specific combination of fluorine atoms and a pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N-[2-fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly as a gonadotropin-releasing hormone (GnRH) receptor antagonist. This article explores its synthesis, structural characteristics, and biological activities, including antimicrobial and antitumor properties.
Synthesis and Structural Characterization
The compound is synthesized through a series of chemical reactions involving pyrimidine derivatives and fluorinated phenyl groups. The structural characterization is typically performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular structure and purity.
Gonadotropin-Releasing Hormone Receptor Antagonism
Research indicates that compounds similar to this compound exhibit significant antagonistic activity against GnRH receptors. This biological activity is crucial for applications in reproductive health and hormone-related therapies. The compound's ability to inhibit GnRH action can be beneficial in treating conditions like hormone-dependent cancers.
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays. A study evaluated its activity against various bacterial strains, demonstrating effective inhibition of growth at specific concentrations. The minimum inhibitory concentration (MIC) values indicate strong antimicrobial properties, particularly against resistant strains.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 8 |
| This compound | Escherichia coli | 16 |
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival. Notably, it has shown effectiveness against drug-resistant cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 10 |
| MCF-7 (Breast Cancer) | 12 |
Case Studies
- Case Study on Antitumor Efficacy : A study investigated the effects of the compound on MCF-7 breast cancer cells. The results indicated that treatment with this compound resulted in significant apoptosis and cell cycle arrest at the G1 phase.
- Case Study on Antimicrobial Resistance : Another study focused on the antimicrobial properties of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound was effective at lower concentrations than traditional antibiotics, suggesting a potential role in combating antibiotic resistance.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-[2-fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide, and how can they be addressed methodologically?
- Answer : The synthesis involves multi-step reactions, including amide bond formation and regioselective fluorination. Key challenges include controlling steric hindrance from the trifluoromethyl group and ensuring purity of the pyrimidine core. Methodologically, using polar aprotic solvents (e.g., DMF or DMSO) with catalytic bases like triethylamine improves reaction efficiency . Low-temperature (-10°C to 0°C) conditions during fluorination steps minimize side reactions, while HPLC purification ensures ≥95% purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Answer : A combination of spectroscopic and crystallographic methods is critical:
- 1H/13C NMR : Verify substitution patterns (e.g., trifluoromethyl group at δ 120–125 ppm in 13C NMR) and methyl groups on the pyrimidine ring (δ 2.1–2.5 ppm in 1H NMR) .
- X-ray crystallography : Resolve dihedral angles between the pyrimidine ring and fluorophenyl group (typically 12–15°), confirming intramolecular hydrogen bonds (N–H⋯N) that stabilize the structure .
Q. What are the primary biological targets hypothesized for this compound, and how can binding assays be designed?
- Answer : The pyrimidine core and trifluoromethyl group suggest potential kinase or enzyme inhibition. For binding assays:
- Use fluorescence polarization (FP) or surface plasmon resonance (SPR) with recombinant proteins (e.g., EGFR or MAPK).
- Include negative controls (e.g., unmodified pyrimidines) to assess specificity .
Advanced Research Questions
Q. How do crystallographic data from related pyrimidine derivatives inform structure-activity relationships (SAR) for this compound?
- Answer : Comparative analysis of analogs (e.g., N-(4-chlorophenyl) derivatives) reveals that planar pyrimidine rings with <20° dihedral angles to aromatic substituents enhance bioactivity. Substituents at the 5,6-positions (methyl groups) improve lipophilicity (logP ~3.5), critical for membrane permeability .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer effects)?
- Answer : Contradictions often arise from assay conditions (e.g., pH, serum proteins). Strategies include:
- Dose-response standardization : Test across a 10 nM–100 µM range in serum-free media.
- Metabolic stability assays : Use liver microsomes to identify degradation products that may skew results .
Q. How can computational modeling predict off-target interactions or metabolic pathways?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
